1,6-Dimethylindan
Description
1,6-Dimethylindan (CAS: 17059-48-2) is a bicyclic aromatic hydrocarbon with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol . Structurally, it consists of an indan core (a fused benzene and cyclopentane ring) substituted with methyl groups at the 1- and 6-positions (Figure 1).
Properties
CAS No. |
17059-48-2 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1,6-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-3-5-10-6-4-9(2)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3 |
InChI Key |
UVRVNMDNGVIBGM-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C1C=C(C=C2)C |
Canonical SMILES |
CC1CCC2=C1C=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Regioisomeric Differences in Substituted Indans
While direct data on 1,6- vs. For example, in pyrrolidinyl-substituted perylene diimides (PDIs), 1,6-regioisomers exhibited similar electrochemical properties (e.g., HOMO/LUMO gaps) but distinct thermal behaviors compared to 1,7-regioisomers. Specifically:
- Both isomers were thermally stable up to 450°C, but their melting and crystallization transitions differed significantly .
- This suggests that substitution patterns on aromatic systems can influence physical properties (e.g., phase transitions) without altering electronic properties drastically.
Inference for 1,6-Dimethylindan : Analogous regioisomeric differences (e.g., 1,6- vs. 1,5-dimethylindan) may lead to variations in melting points or solubility, though experimental confirmation is needed.
Comparison with Aminoindan Derivatives
Amino-substituted indans, such as 5-methoxy-6-methyl-2-aminoindan, have been studied for their pharmacological activity. Key differences include:
- Bioactivity: Aminoindans exhibit serotonin-releasing properties similar to MDMA, whereas this compound lacks polar functional groups necessary for receptor interactions .
Comparison with Carbonyl-Substituted Indans
5,6-Dimethylindan-1-one (CAS: Not explicitly listed) is a ketone derivative of indan with a molecular formula of C₁₁H₁₂O (estimated MW: 160.21 g/mol). Key distinctions from this compound include:
- Reactivity : The ketone group in 5,6-dimethylindan-1-one enables nucleophilic additions and redox reactions, unlike the hydrocarbon backbone of this compound.
- Applications : Carbonyl-substituted indans are often intermediates in drug synthesis (e.g., antiviral agents), whereas this compound is more suited for materials science due to its stability .
Comparison with Heterocyclic Analogues
5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one (CAS: 4803-74-1) introduces a pyridyl group, altering electronic properties:
- Electronic Effects: The pyridyl substituent increases polarity and π-conjugation, making it suitable for optoelectronic applications. In contrast, this compound’s nonpolar structure favors hydrophobic environments .
- Molecular Weight : The pyridyl derivative has a higher molecular weight (281.31 g/mol ) due to additional heteroatoms (N, O) .
Data Table: Key Properties of this compound and Analogues
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